molecular formula C16H20N2O2 B3068518 (1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane CAS No. 58520-04-0

(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane

Cat. No.: B3068518
CAS No.: 58520-04-0
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is a chiral diamine compound characterized by the presence of two methoxyphenyl groups attached to a diaminoethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method involves the reduction of the corresponding diketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology

The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical research.

Medicine

In medicine, (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane: A diastereomer with different stereochemistry.

    (1R,2R)-1,2-Di(4’-hydroxyphenyl)-1,2-diaminoethane: A similar compound with hydroxy groups instead of methoxy groups.

    (1R,2R)-1,2-Di(4’-methylphenyl)-1,2-diaminoethane: A compound with methyl groups instead of methoxy groups.

Uniqueness

(1R,2R)-1,2-Di(4’-methoxyphenyl)-1,2-diaminoethane is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in asymmetric synthesis and various scientific research applications.

Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-36-2, 58520-03-9
Record name meso-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Reactant of Route 2
Reactant of Route 2
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Reactant of Route 3
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Reactant of Route 4
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Reactant of Route 5
Reactant of Route 5
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane
Reactant of Route 6
(1R,2R)-1,2-Di(4'-methoxyphenyl)-1,2-diaminoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.